molecular formula C16H14N2O7 B6197277 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}propanoic acid CAS No. 2680531-15-9

2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}propanoic acid

Cat. No.: B6197277
CAS No.: 2680531-15-9
M. Wt: 346.29 g/mol
InChI Key: NCOIHBNVZDJZBI-UHFFFAOYSA-N
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Description

The compound “2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}propanoic acid” is a chemical compound with the CAS Number: 1061605-21-7 . It has a molecular weight of 332.27 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

Based on a research paper , a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized using 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material. The synthesis involved several step reactions of substitution, click reaction, and addition reaction .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H12N2O7/c18-10-5-4-8 (13 (21)16-10)17-14 (22)7-2-1-3-9 (12 (7)15 (17)23)24-6-11 (19)20/h1-3,8H,4-6H2, (H,19,20) (H,16,18,21) .


Chemical Reactions Analysis

The compound was used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . The structures of these compounds were confirmed by 1 H NMR, 13 C NMR, and MS .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is noted that some of the synthesized compounds are capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2,6-dioxopiperidine with phthalic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole. This intermediate is then reacted with 2-hydroxypropionic acid to form the final product, 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}propanoic acid.", "Starting Materials": [ "2,6-dioxopiperidine", "Phthalic anhydride", "2-hydroxypropionic acid" ], "Reaction": [ "Step 1: React 2,6-dioxopiperidine with phthalic anhydride in the presence of a catalyst to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole.", "Step 2: React the intermediate from step 1 with 2-hydroxypropionic acid in the presence of a coupling agent to form the final product, 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}propanoic acid." ] }

CAS No.

2680531-15-9

Molecular Formula

C16H14N2O7

Molecular Weight

346.29 g/mol

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxypropanoic acid

InChI

InChI=1S/C16H14N2O7/c1-7(16(23)24)25-8-2-3-9-10(6-8)15(22)18(14(9)21)11-4-5-12(19)17-13(11)20/h2-3,6-7,11H,4-5H2,1H3,(H,23,24)(H,17,19,20)

InChI Key

NCOIHBNVZDJZBI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Purity

95

Origin of Product

United States

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